![molecular formula C20H15ClF3N3OS B12200418 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12200418.png)
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group, a sulfanyl group attached to a 3-methylbenzyl moiety, and a carboxamide group linked to a 2-(trifluoromethyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the chloro group is introduced via halogenation reactions.
Introduction of the Sulfanyl Group: The 3-methylbenzyl moiety is attached through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyrimidine ring.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an amine derivative of 2-(trifluoromethyl)phenyl under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: Lacks the trifluoromethyl group, potentially altering its biological activity.
2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide: Lacks the chloro group, which may affect its reactivity in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl and chloro groups in 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide makes it unique, providing a balance of reactivity and stability that can be fine-tuned for specific applications.
Biological Activity
5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H15ClF3N3OS
- Molecular Weight : 397.83 g/mol
The structure features a pyrimidine ring, a trifluoromethyl group, and a sulfanyl moiety, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that compounds containing pyrimidine rings often exhibit anti-inflammatory, antiviral, and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Antiviral Activity
Recent studies have shown that similar pyrimidine derivatives demonstrate significant antiviral activity. For instance, compounds with trifluoromethyl substitutions have been linked to improved inhibition of viral replication pathways. The compound may exhibit similar properties, warranting further investigation into its antiviral efficacy against specific viruses.
Anticancer Potential
Preliminary data suggest that the compound could possess anticancer properties. Pyrimidine derivatives are known to inhibit key enzymes involved in cancer cell proliferation. In vitro studies on related compounds have shown IC50 values in the micromolar range against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 5.2 |
Compound B | MCF-7 | 3.8 |
5-chloro-... | TBD | TBD |
Case Studies
- Study on Antiviral Activity : A recent study evaluated a series of pyrimidine derivatives for their antiviral properties against hepatitis C virus (HCV). The most potent derivative exhibited an IC50 of 0.26 µM, suggesting that modifications similar to those in this compound may enhance antiviral efficacy .
- Anticancer Evaluation : In another study focusing on the anticancer effects of pyrimidine derivatives, several compounds were tested against breast cancer cell lines with promising results indicating significant cytotoxicity at low concentrations . The findings suggest that further exploration of the target compound could yield valuable insights into its potential as an anticancer agent.
Properties
Molecular Formula |
C20H15ClF3N3OS |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
5-chloro-2-[(3-methylphenyl)methylsulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClF3N3OS/c1-12-5-4-6-13(9-12)11-29-19-25-10-15(21)17(27-19)18(28)26-16-8-3-2-7-14(16)20(22,23)24/h2-10H,11H2,1H3,(H,26,28) |
InChI Key |
SIPHSIQMOZNKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)Cl |
Origin of Product |
United States |
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